molecular formula C2H2BrO2- B1195939 Bromoacetate CAS No. 68-10-0

Bromoacetate

Cat. No.: B1195939
CAS No.: 68-10-0
M. Wt: 137.94 g/mol
InChI Key: KDPAWGWELVVRCH-UHFFFAOYSA-M
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Description

Bromoacetate refers to the anion derived from bromoacetic acid (C₂H₂BrO₂⁻) or its salts, such as sodium this compound (C₂H₂BrNaO₂). It is a versatile reagent in coordination chemistry and organic synthesis due to its bifunctional nature, containing both a carboxylate group and a bromine atom. Sodium this compound is a white crystalline solid with a molecular weight of 160.93 g/mol and is soluble in polar solvents like water and ethanol . Its coordination chemistry is particularly notable; for example, copper(II) this compound complexes exhibit diverse binding modes (monodentate, bidentate, or bridging), influencing their structural and thermal properties . This compound derivatives, such as ethyl and methyl esters, are widely used as alkylating agents in organic synthesis .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing ethyl bromoacetate, and how do reaction conditions influence yield?

Ethyl this compound is typically synthesized via esterification of bromoacetic acid with ethanol using acid catalysts (e.g., H₂SO₄) . Alternative routes include bromination of ethyl acetate at elevated temperatures or reacting bromoacetyl bromide with ethanol . Key variables affecting yield:

  • Catalyst choice : Acidic conditions accelerate esterification but may promote side reactions.
  • Temperature : Reflux (~100°C) optimizes reaction kinetics without decomposition .
  • Purity control : Post-synthesis distillation (boiling point: 50°C at 10 mmHg) removes unreacted bromoacetic acid .

Q. What safety protocols are critical when handling this compound derivatives in the lab?

Bromoacetates are skin/eye irritants and lung sensitizers. Mandatory precautions:

  • PPE : Nitrile gloves, goggles, and fume hoods for vapor containment .
  • Decontamination : Immediate washing with water after skin contact (prevents alkylation of proteins) .
  • Exposure limits : OSHA mandates air sampling for workplace concentrations ≥0.18 ppm (PAC-1 threshold) .

Q. How can researchers distinguish this compound derivatives using spectroscopic methods?

Key analytical markers:

  • NMR : this compound esters show characteristic peaks at δ 3.8–4.2 ppm (CH₂Br) and δ 1.2–1.4 ppm (ester methyl groups) .
  • GC-MS : Fragmentation patterns include m/z 108 (CH₂Br⁺) and m/z 73 (ester moiety) .
  • IR : Strong C=O stretch at 1740–1760 cm⁻¹ and C-Br at 550–650 cm⁻¹ .

Advanced Research Questions

Q. How does this compound selectively alkylate histidine residues in proteins, and what experimental controls are needed?

this compound reacts with histidine’s imidazole group via nucleophilic substitution at pH 7–8. Key considerations:

  • Kinetics : Reaction proceeds over 7–14 days, with 4–5 histidines modified per myoglobin molecule .
  • Specificity controls : Use methionine- or lysine-blocking agents (e.g., iodoacetamide) to isolate histidine reactivity .
  • Mass spectrometry : Confirm alkylation via +57 Da mass shifts per modified residue .

Q. What genetic and enzymatic mechanisms confer microbial resistance to this compound toxicity?

In E. coli, resistance involves:

  • Transporters : Overexpression of yliJ (glutathione transferase) detoxifies this compound via glutathione conjugation (kcat/Km = 5.4 × 10³ M⁻¹s⁻¹) .
  • Target bypass : Mutations in murA (UDP-N-acetylglucosamine enolpyruvoyl transferase) reduce this compound’s alkylation of Cys115, preserving peptidoglycan synthesis . Experimental validation: Gene knockout strains show 10-fold higher susceptibility .

Q. How can this compound-based crosslinkers improve site-specific bioconjugation strategies?

Heterobifunctional reagents like N-succinimidyl this compound enable sequential labeling:

  • Step 1 : Succinimidyl ester reacts with lysine amines (pH 8–9).
  • Step 2 : this compound reacts with cysteine thiols (pH 6.5–7.5) . Advantages:
  • Orthogonal reactivity minimizes cross-reactivity.
  • Stable thioether bonds resist hydrolysis .

Q. Data Contradictions and Resolutions

  • Synthesis yields : Direct bromination of ethyl acetate (15–30% yield) vs. esterification of bromoacetyl bromide (70–85% yield) .
    Resolution: Bromoacetyl bromide route is preferred for scalability but requires stringent moisture control.
  • Toxicity thresholds : PAC-3 levels for ethyl this compound range from 12 ppm (CAMEO) vs. 49°C flash point (Technical Data Sheet) .
    Resolution: Discrepancies arise from varying test conditions; adhere to the lowest threshold for safety.

Comparison with Similar Compounds

Structural Features

  • Sodium Bromoacetate (C₂H₂BrNaO₂) : A salt with ionic bonding between Na⁺ and the this compound anion. The carboxylate group enables coordination with metal ions, while the bromine atom can participate in nucleophilic substitutions .
  • Ethyl this compound (C₄H₇BrO₂) : An ester with an ethoxy group (-OCH₂CH₃) replacing the carboxylate’s hydroxyl. This modification enhances its solubility in organic solvents and reactivity in alkylation reactions .
  • Methyl this compound (C₃H₅BrO₂) : Similar to ethyl this compound but with a methoxy group, offering faster reaction kinetics due to reduced steric hindrance .
  • 4-Nitrophenyl this compound (C₈H₆BrNO₄): Aromatic ester with a nitro group, increasing electrophilicity for peptide coupling and acyl transfer reactions .
  • Bromoacetic Acid (C₂H₃BrO₂) : The parent compound with a free carboxylic acid group, highly reactive but corrosive and toxic compared to its esters .

Reactivity and Electronic Properties

  • Thiol Reactivity: Ethyl this compound (EBAC) reacts faster with glutathione (GSH) than bromoacetonitrile (BAN) due to its lower ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) value (-1.12 eV), which facilitates nucleophilic attack .
  • Coordination Behavior: In copper(II) complexes, this compound exhibits binding modes (e.g., monodentate Δν = 182 cm⁻¹, bidentate bridging Δν = 204 cm⁻¹) that correlate with IR spectral shifts .

Thermal Stability

  • Copper(II) this compound Complexes : Decompose in three stages: dehydration (128°C), ligand decomposition (240°C), and oxidation of glycolate/phenanthroline residues (above 300°C) .
  • Ethyl this compound : Stable under standard conditions but decomposes upon prolonged exposure to moisture or heat, releasing bromine and acetic acid derivatives .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) ELUMO (eV) Key Applications
Sodium this compound C₂H₂BrNaO₂ 160.93 - Coordination chemistry, enzyme studies
Ethyl this compound C₄H₇BrO₂ 167.00 -1.12 Organic synthesis, alkylation reactions
Bromoacetic Acid C₂H₃BrO₂ 138.95 -0.98 Intermediate in chemical synthesis

Table 2: IR Spectral Data for Copper this compound Complexes

Binding Mode Δν (cm⁻¹) Observed in Compound Reference
Monodentate 182 Compound 1
Bidentate Bridging 204 Compound 2

Research Findings and Case Studies

  • Enzyme Inactivation : Sodium this compound alkylates histidine residues in carbonic anhydrase, causing 50% inactivation at 0.83 equivalents of His(3-Cm) formation .
  • Coordination Polymers : Dinuclear copper(II) this compound complexes exhibit µ-bridging modes and unique UV-Vis absorption profiles due to ligand-to-metal charge transfer .
  • Cross-Coupling Reactions: Ethyl this compound forms PdBr(enolate) intermediates, enabling efficient homocoupling of alkynes to diynes at room temperature .

Properties

CAS No.

68-10-0

Molecular Formula

C2H2BrO2-

Molecular Weight

137.94 g/mol

IUPAC Name

2-bromoacetate

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/p-1

InChI Key

KDPAWGWELVVRCH-UHFFFAOYSA-M

SMILES

C(C(=O)[O-])Br

Canonical SMILES

C(C(=O)[O-])Br

Key on ui other cas no.

68-10-0

Synonyms

omoacetate
bromoacetic acid
monobromoacetate

Origin of Product

United States

Synthesis routes and methods

Procedure details

The bis(methylhydrazine)terpyridine of Part A (3.50 g, 82 mmol), ethyl bromoacetate (13.2 mL, 820 mmol), 2,6-lutidine (9.6 mL, 820 mmol), and sodium iodide (0.35 g, 2 mmol) were added to 350 mL of acetonitrile, and the solution was refluxed under N2 for 48 hours, when an additional 4.1 mL (370 mmol) of ethyl bromoacetate and 4.8 mL (410 mmol) of 2,6-lutidine were added. The reaction solution was refluxed for an additional 48 hours, and cooled. A copious amount of white salt resulting from excess bromoacetate and lutidine was filtered and discarded. The filtrate was concentrated, and the concentrated material was dissolved in dichloromethane, and extracted two times with dilute aqueous sodium chloride. The organic phase was concentrated under high vacuum until free of odors of bromoacetate and lutidine. The crude oil was purified on a Woelm silica gel column (36×2 in.). The column was eluted initially with 100% dichloromethane followed by 50/1 dichloromethane/acetone, with gradual increase of the concentration of acetone to 25/1 dichloromethane/acetone. Concentration of purified fractions gave 2.91 g (46%) of light straw-colored oil. A fraction of the purified oil, upon standing at room temperature, crystallized, and after trituration with methanol gave a white solid, mp 100°-103° C. Anal. calcd for C40H49N 7 O9 : C, 62.24; H, 6.40; N, 12.70. Found: C, 62.31; H, 6.32; N, 12.69. The NMR and IR spectra were consistent with the assigned structure, and the product was homogeneous by TLC.
[Compound]
Name
bis(methylhydrazine)terpyridine
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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13.2 mL
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reactant
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9.6 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
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Quantity
4.1 mL
Type
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Reaction Step Two
Quantity
4.8 mL
Type
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